molecular formula C12H10N4O4S2 B3054135 Benzenamine, 2,2'-dithiobis[4-nitro- CAS No. 58381-87-6

Benzenamine, 2,2'-dithiobis[4-nitro-

Cat. No.: B3054135
CAS No.: 58381-87-6
M. Wt: 338.4 g/mol
InChI Key: PEYNJTZILVSHOP-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-dithiobis[4-nitro- is a chemical compound that contains a total of 32 atoms. It consists of 10 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms .


Synthesis Analysis

The synthesis of nitro compounds like Benzenamine, 2,2’-dithiobis[4-nitro- can be achieved in several ways. One method involves the direct substitution of hydrocarbons with nitric acid. Another method involves displacement reactions with nitrite ions. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of Benzenamine, 2,2’-dithiobis[4-nitro- is complex, with a total of 32 atoms. It includes 10 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms .


Chemical Reactions Analysis

Nitro compounds like Benzenamine, 2,2’-dithiobis[4-nitro- can be prepared in several ways. One common method is the direct substitution of hydrocarbons with nitric acid. Another method involves displacement reactions with nitrite ions .


Physical and Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Metabolism and Metabolites Study

  • Metabolism in Microorganisms : A study by Tahara et al. (1981) found that Mucor javanicus, a type of fungus, metabolized 2,4-dichloro-1-nitrobenzene into a benzenamine derivative. This research contributes to understanding the microbial breakdown of nitrobenzene compounds, which can be relevant for environmental detoxification processes.

  • Formation of Novel Metabolites : The same study by Tahara et al. (1981) also identified novel metabolites formed from the microbial metabolism of chlorinated nitrobenzenes. This adds to the knowledge of microbial metabolism pathways and potential environmental impacts of these substances.

Chemical Synthesis and Characterization

  • Electrochemical Polymer Synthesis : Shahhosseini et al. (2016) demonstrated the synthesis of poly 4-(2-thienyl)benzenamine by electrochemical methods in an acidic aqueous solution. This polymer showed enhanced corrosion protection effects, contributing to the development of new materials for corrosion protection Shahhosseini, Nateghi, & SheikhSivandi, 2016.

  • Synthesis and Applications of Polymer Based on Benzenamine Derivatives : A study by Shahhosseini et al. (2015) focused on synthesizing a polymer from 4-(2-furyl) benzenamine, which exhibited properties like enhanced corrosion protection and electrochromic behavior. Such research is significant for the development of novel materials with specific industrial applications Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2015.

Interaction with Other Chemicals

  • Interaction with Arsenic Trihalides : Research by Dunstan (1994) explored the interaction of arsenic trihalides with benzenamine and its derivatives. This study is crucial for understanding the chemical bonding and reactions involving arsenic compounds, which can have implications in environmental chemistry and toxicology Dunstan, 1994.

  • Novel Azomethine Derivatives Synthesis : El-Atawy et al. (2021) synthesized new azomethine derivatives using benzenamine as a central component. Their research contributes to the field of organic chemistry, particularly in the synthesis of compounds with potential applications in materials science El-Atawy, Naoum, Al‐Zahrani, & Ahmed, 2021.

Biochemical Applications

  • Fluorescence Assay for Membrane Asymmetry : A study by McIntyre and Sleight (1991) developed a method using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid analogues for examining lipid transport and membrane structure in biological systems. This research is significant in biochemistry and cell biology for studying membrane dynamics McIntyre & Sleight, 1991.

  • Molecular Electronic Device Research : Research by Chen, Reed, Rawlett, and Tour (1999) utilized a molecule containing a nitroamine redox center in an electronic device, displaying properties like negative differential resistance. This study is important for the development of molecular electronics Chen, Reed, Rawlett, & Tour, 1999.

Safety and Hazards

The safety data sheet for Benzenamine, 2,2’-dithiobis[4-nitro- indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-[(2-amino-5-nitrophenyl)disulfanyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYNJTZILVSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396530
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58381-87-6
Record name Benzenamine, 2,2'-dithiobis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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